molecular formula C5H13N3O B13250911 2-amino-N'-hydroxy-3-methylbutanimidamide

2-amino-N'-hydroxy-3-methylbutanimidamide

Cat. No.: B13250911
M. Wt: 131.18 g/mol
InChI Key: WWAQBEGTCLDSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N’-hydroxy-3-methylbutanimidamide is a chemical compound with the molecular formula C5H13N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-hydroxy-3-methylbutanimidamide typically involves the reaction of 3-methylbutanamide with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2-amino-N’-hydroxy-3-methylbutanimidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient production. The compound is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N’-hydroxy-3-methylbutanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

2-amino-N’-hydroxy-3-methylbutanimidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N’-hydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-N’-hydroxy-3-methylbutanimidamide include:

Uniqueness

What sets 2-amino-N’-hydroxy-3-methylbutanimidamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

2-amino-N'-hydroxy-3-methylbutanimidamide

InChI

InChI=1S/C5H13N3O/c1-3(2)4(6)5(7)8-9/h3-4,9H,6H2,1-2H3,(H2,7,8)

InChI Key

WWAQBEGTCLDSNU-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C(/C(=N/O)/N)N

Canonical SMILES

CC(C)C(C(=NO)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.